5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine, also known as 5-t-BE-TDZ, is an organic compound with a wide range of applications in the field of scientific research. It is a nitrogen-containing heterocyclic compound that is widely used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a building block in the synthesis of various polymers. 5-t-BE-TDZ has a unique structure that makes it an ideal reagent for a variety of synthetic and analytical applications. In addition, its unique structure also makes it an ideal candidate for use in drug design and development.
Scientific Research Applications
Antifungal Applications
The 1,3,4-thiadiazole derivatives have demonstrated significant antifungal activities . For instance, certain derivatives have shown higher bioactivities against Phytophthora infestans compared to traditional fungicides . This suggests that 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine could be a potential candidate for developing new antifungal agents that may offer an alternative to current treatments, especially in agricultural settings.
Antibacterial Properties
These derivatives also exhibit moderate to poor antibacterial activities against pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas campestris pv. citri . Research in this area could lead to the development of new antibacterial agents that could be used to treat plant diseases caused by these bacteria.
Anticonvulsant Potential
The 1,3,4-thiadiazole scaffold has been identified as having anticonvulsant properties . Modifications to this moiety have resulted in compounds with good potency as anticonvulsant agents, which are highly effective and exhibit less toxicity . This opens up possibilities for the use of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine in the development of new treatments for epilepsy.
Anticancer Activity
Compounds with the 1,3,4-thiadiazole structure have shown a range of biological activities, including anticancer effects. The strong aromaticity of the ring and the presence of the =N-C-S- moiety are believed to contribute to low toxicity and high in vivo stability, making them suitable for cancer research .
Antidiabetic Effects
The 1,3,4-thiadiazole moiety is associated with antidiabetic activity. This suggests that derivatives of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine could be explored for their potential in managing diabetes through further pharmacological studies .
Anti-Inflammatory Uses
Research has indicated that 1,3,4-thiadiazole derivatives can act as anti-inflammatory agents. This property could be harnessed in the development of new anti-inflammatory drugs, potentially offering alternative treatments for inflammatory diseases .
Mechanism of Action
Target of Action
It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is a thiadiazole derivative , a class of compounds known for their diverse biological activities
Biochemical Pathways
As a compound used in proteomics research , it may influence various cellular processes by interacting with proteins or other biomolecules.
Result of Action
It is known that this compound inhibits the corrosion of brass in sea water samples , indicating that it may have potential applications in materials science.
Action Environment
As a corrosion inhibitor , its effectiveness may be influenced by factors such as temperature, pH, and the presence of other chemicals.
properties
IUPAC Name |
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-5-9-7-11-10-6(12-7)8(2,3)4/h5H2,1-4H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOAOGLGXNTWEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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